molecular formula C16H18N6OS B2785502 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034506-89-1

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2785502
CAS No.: 2034506-89-1
M. Wt: 342.42
InChI Key: PMUHYMHVMMIMMQ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound, with its unique structure comprising a cyclopropyl group, thiophene ring, pyrazole, and triazole moieties, showcases significant versatility and reactivity, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

  • Formation of the pyrazole ring: : Starting from a suitable diketone or hydrazine derivative.

  • Introduction of the cyclopropyl group: : Utilizing cyclopropanation reactions.

  • Incorporation of the thiophene ring: : Through palladium-catalyzed coupling reactions.

  • Assembly of the triazole ring: : Often achieved via Click Chemistry, using azide and alkyne precursors.

  • Final coupling: : Combining all subunits under optimized conditions, often involving amide bond formation.

Industrial Production Methods

For large-scale production, the process is scaled up using continuous flow chemistry techniques to ensure high yield and purity. The conditions are meticulously controlled, with parameters such as temperature, pressure, and pH being optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:

  • Oxidation: : Conversion to corresponding sulfoxides or sulfones when the thiophene ring is involved.

  • Reduction: : Reduction of functional groups such as the nitro or carbonyl groups within the molecule.

  • Substitution: : Especially nucleophilic substitution reactions on the pyrazole and triazole rings.

Common Reagents and Conditions

  • Oxidation: : Often employs oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) under mild conditions.

  • Reduction: : Utilizes reagents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

  • Substitution: : Conducted in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products Formed from These Reactions

  • Oxidation leads to sulfoxides or sulfones.

  • Reduction results in amino derivatives or alcohols, depending on the functional groups reduced.

  • Substitution yields various substituted pyrazole or triazole derivatives.

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide finds applications in several areas:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential bioactive properties, including antimicrobial and anti-inflammatory effects.

  • Medicine: : Explored for therapeutic uses, particularly in targeting specific enzymes or pathways in disease treatment.

  • Industry: : Utilized in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve:

  • Binding to active sites: : Modifying enzyme activity.

  • Interference with signaling pathways: : Affecting cellular processes. The unique structure allows it to fit into binding sites with high specificity, thereby influencing the activity of these targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-thiophenyl)-1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazole-4-carboxamide: : Lacks the cyclopropyl group.

  • N-(2-(5-cyclopropyl)-1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazole-4-carboxamide: : Missing the thiophene ring.

Uniqueness

The presence of both the cyclopropyl group and the thiophene ring in N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide provides unique steric and electronic properties, making it more reactive and versatile compared to its similar counterparts. The combination of these groups results in improved binding affinity and specificity in biological systems, enhancing its potential for various applications.

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Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-21-9-14(18-20-21)16(23)17-5-6-22-15(11-2-3-11)8-13(19-22)12-4-7-24-10-12/h4,7-11H,2-3,5-6H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUHYMHVMMIMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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